N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
CAS No.: 476459-10-6
Cat. No.: VC7050486
Molecular Formula: C23H18ClN3O2S
Molecular Weight: 435.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476459-10-6 |
|---|---|
| Molecular Formula | C23H18ClN3O2S |
| Molecular Weight | 435.93 |
| IUPAC Name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C23H18ClN3O2S/c24-17-6-8-18(9-7-17)27-23(20-13-30-14-21(20)26-27)25-22(28)12-29-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28) |
| Standard InChI Key | KLXKQDDASXQMQY-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Introduction
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of heterocyclic derivatives. This compound contains a thieno[3,4-c]pyrazole core, which is often associated with biological activity and applications in medicinal chemistry. The structure also incorporates a chlorophenyl group and a naphthalenyloxyacetamide moiety, which contribute to its chemical reactivity and potential pharmacological properties.
Structural Features
The molecular structure of this compound can be broken down into the following components:
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Thieno[3,4-c]pyrazole Core: A bicyclic system combining sulfur and nitrogen heteroatoms.
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Chlorophenyl Substituent: A 4-chlorophenyl group attached to the pyrazole ring.
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Naphthalenyloxyacetamide Group: A naphthalene ring linked via an ether bond to an acetamide functional group.
These features suggest that the compound may exhibit diverse chemical interactions due to its aromaticity, electron-withdrawing chlorine atom, and potential hydrogen-bonding sites.
Synthesis Pathways
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves:
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Formation of the Thieno[3,4-c]pyrazole Core: This is achieved through cyclization reactions involving precursors such as pyrazole derivatives and thiophene-based reactants.
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Functionalization with Chlorophenyl Group: Electrophilic substitution reactions introduce the chlorophenyl moiety.
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Attachment of the Naphthalenyloxyacetamide Unit: This step involves nucleophilic substitution or condensation reactions to form the ether linkage with naphthalene and subsequent amidation.
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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FT-IR Spectroscopy: Identifies functional groups such as amides (C=O stretching) and ethers (C-O stretching).
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-Ray Crystallography: Determines three-dimensional molecular geometry.
Potential Applications
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Pharmaceutical Development: As a lead compound for drug discovery targeting inflammation or cancer.
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Chemical Probes: For studying biological pathways involving thieno[3,4-c]pyrazole derivatives.
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Material Science: As a precursor for functionalized polymers or dyes.
Challenges in Research
Despite its promising structure:
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The synthesis may involve multiple steps with moderate yields.
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Limited data on toxicity or pharmacokinetics restricts its immediate application in drug development.
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